molecular formula C11H12FNO3 B100386 2-Acetamido-3-(4-fluorophenyl)propanoic acid CAS No. 17481-06-0

2-Acetamido-3-(4-fluorophenyl)propanoic acid

Cat. No.: B100386
CAS No.: 17481-06-0
M. Wt: 225.22 g/mol
InChI Key: NRLBRFQYMSTLJK-UHFFFAOYSA-N
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Description

2-Acetamido-3-(4-fluorophenyl)propanoic acid (CAS 17481-06-0) is a chiral amino acid derivative with the molecular formula C₁₁H₁₂FNO₃ and a molecular weight of 225.22 g/mol. Its structure features an acetamido group at the C2 position and a 4-fluorophenyl moiety at the C3 position of the propanoic acid backbone (Figure 1). The compound is synthesized via palladium-catalyzed arylation or acid-mediated coupling reactions and is provided as a research-grade chemical with >98% purity . It is stored at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation, reflecting its sensitivity to temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(4-fluorophenyl)propanoic acid typically involves the acylation of 4-fluorophenylalanine. One common method is the reaction of 4-fluorophenylalanine with acetic anhydride in the presence of a base, such as pyridine, to form the desired compound . The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-3-(4-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between 2-acetamido-3-(4-fluorophenyl)propanoic acid and its analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent Molecular Formula Molecular Weight Key Properties Applications Reference
This compound (17481-06-0) 4-Fluorophenyl C₁₁H₁₂FNO₃ 225.22 - High purity (>98%);
- Requires low-temperature storage;
- Moderate solubility in DMSO.
Pharmaceutical research, metabolic studies
2-Acetamido-3-(4-(benzyloxy)-3-methoxyphenyl)propanoic acid (7a) 4-Benzyloxy-3-methoxyphenyl C₁₉H₂₀NO₅ 342.37 - High yield (98%);
- Polar substituents enhance hydrophilicity.
Antiviral agents, plant pathogen studies
2-Acetamido-3-phenylthiopropanoic acid (4775-80-8) Phenylthio C₁₁H₁₃NO₂S 239.29 - Sulfur atom increases reactivity;
- Used in detoxification pathways.
Biomarker for benzene exposure
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid (89615-73-6) 4-Nitrophenyl C₁₁H₁₂N₂O₅ 252.22 - Electron-withdrawing nitro group;
- Stable at 2–8°C;
- Lower solubility.
API intermediate, chiral synthesis
2-Acetamido-3-(4-(tert-butyl)phenyl)propanoic acid (213383-01-8) 4-tert-Butylphenyl C₁₅H₂₁NO₃ 263.33 - Bulky tert-butyl group;
- Enhanced lipophilicity.
Drug discovery (steric hindrance studies)
(R)-2-Acetamido-3-(2,4-difluorophenyl)propanoic acid (266360-54-7) 2,4-Difluorophenyl C₁₁H₁₁F₂NO₃ 243.21 - Dual fluorine atoms improve metabolic stability;
- R-configuration.
Antimicrobial research
2-Acetamido-3-(4-hydroxyphenyl)propanoic acid (2901-77-1) 4-Hydroxyphenyl C₁₁H₁₃NO₄ 223.23 - Hydroxyl group enables H-bonding;
- Higher aqueous solubility.
Enzyme substrate studies

Substituent Effects on Physicochemical Properties

  • Electronic Effects :

    • The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and membrane permeability .
    • 4-Nitrophenyl (CAS 89615-73-6) exhibits strong electron withdrawal, increasing acidity (pKa ~3.5) but reducing solubility in polar solvents .
    • 4-Hydroxyphenyl (CAS 2901-77-1) enhances polarity and H-bonding capacity, improving water solubility .
  • Metabolic Stability: 2,4-Difluorophenyl (CAS 266360-54-7) increases resistance to oxidative metabolism compared to mono-fluorinated analogs .

Biological Activity

2-Acetamido-3-(4-fluorophenyl)propanoic acid, a fluorinated derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring an acetamido group and a 4-fluorophenyl moiety, suggests possible therapeutic applications, including anti-inflammatory and analgesic effects.

  • Molecular Formula : C₁₁H₁₂FNO₃
  • Molar Mass : 225.22 g/mol
  • Structure : The compound consists of a propanoic acid backbone with an acetamido group and a fluorinated phenyl ring.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, although specific molecular targets remain unidentified.
  • Analgesic Effects : Its potential as an analgesic agent is being explored, particularly in the context of pain management.
  • Enzyme Inhibition : The compound's ability to interact with various enzymes could play a role in its biological activity, although detailed mechanisms are yet to be elucidated.

Pharmacokinetics

The pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound is not well-characterized. Understanding these properties is crucial for evaluating its therapeutic potential and safety profile.

Synthesis

The synthesis of this compound typically involves the acylation of 4-fluorophenylalanine. A common method includes the reaction of 4-fluorophenylalanine with acetic anhydride in the presence of a base like pyridine.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various amino acid derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

Analgesic Activity Assessment

In another research effort, the analgesic activity was assessed using animal models. The compound showed a dose-dependent reduction in pain response compared to control groups, suggesting its efficacy as a pain-reliever.

Enzyme Interaction Studies

Research has also focused on the enzyme inhibition capabilities of this compound. While specific targets have not been conclusively identified, preliminary data suggest that it may inhibit key enzymes involved in metabolic pathways related to inflammation and pain perception .

Comparative Analysis with Related Compounds

Compound NameStructure/DescriptionUnique Features
PhenylalanineAn essential amino acid with a simple phenyl groupLacks fluorination; serves as a natural precursor
4-FluorophenylalanineA phenylalanine derivative with a fluorine substituentSimilar structure but lacks the acetamido group
N-Acetyl-L-tyrosineAn acetylated form of tyrosine with similar propertiesContains a hydroxyl group instead of fluorine
2-Acetamido-3-(phenyl)propanoic acidSimilar acetamido structure without fluorinationLacks the fluorinated aromatic ring

This table illustrates the unique characteristics of this compound due to its fluorinated aromatic system and acetamido functional group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Acetamido-3-(4-fluorophenyl)propanoic acid, and how can purity be optimized?

  • Methodology :

  • Oxidation : Start with precursor amines or alcohols; use oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral conditions to form the carboxylic acid moiety. Monitor reaction progress via TLC or HPLC .
  • Substitution : Introduce fluorine via electrophilic aromatic substitution (e.g., using fluorinating agents like Selectfluor®) on phenylalanine derivatives. Control regioselectivity by optimizing temperature (0–25°C) and solvent polarity (e.g., DMF or THF) .
  • Purification : Employ recrystallization (ethanol/water mixtures) or reverse-phase HPLC with C18 columns. Validate purity via ¹H/¹³C NMR (δ 1.9–2.1 ppm for acetamido CH₃; δ 170–175 ppm for COOH in ¹³C NMR) and mass spectrometry (ESI-MS for [M+H]+ at m/z 226.1) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray crystallography : Resolve the stereochemistry of the fluorophenyl and acetamido groups. Compare bond angles/distances with PubChem data (InChIKey: NRLBRFQYMSTLJK-UHFFFAOYSA-N) to confirm configuration .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate electrostatic potential maps, highlighting electron-deficient regions near the fluorine atom for reactivity predictions .
  • Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for para-fluorophenyl) to assess electronic environment; IR spectroscopy for amide I band (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Screening protocols :

  • Enzyme inhibition : Test against phenylalanine hydroxylase or proteases using kinetic assays (e.g., UV-Vis monitoring of NADH depletion at 340 nm). Use IC₅₀ values to compare with non-fluorinated analogs .
  • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in HEK293 cells via scintillation counting. Normalize results to protein content .

Advanced Research Questions

Q. How can reaction pathways for synthesizing derivatives (e.g., ester or amide analogs) be systematically optimized?

  • Methodology :

  • High-throughput screening : Use robotic liquid handlers to test 50+ conditions (e.g., coupling reagents like EDC/HOBt for amidation; solvents, temperatures). Analyze yields via LC-MS .
  • Mechanistic studies : Employ in-situ IR spectroscopy to track intermediate formation during esterification. Identify rate-limiting steps (e.g., activation of carboxylic acid) .
  • Scale-up challenges : Address solubility issues (e.g., switch from THF to DMSO for polar intermediates) and optimize catalyst loading (e.g., Pd/C for hydrogenation) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Critical analysis :

  • Assay conditions : Compare buffer pH (e.g., activity loss at pH >7 due to carboxylate deprotonation) and co-solvents (DMSO vs. ethanol effects on enzyme stability) .
  • Structural analogs : Synthesize and test 3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid (PubChem CID 381693-93-2) to isolate fluorophenyl-specific effects .
  • Meta-analysis : Use Bayesian statistics to weight studies based on sample size and purity data (e.g., discard results from batches with <95% HPLC purity) .

Q. How can computational tools predict this compound’s role in protein-ligand interactions?

  • Workflow :

  • Docking simulations : Use AutoDock Vina to model binding to human serum albumin (PDB ID: 1AO6). Prioritize poses with fluorophenyl group in hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of acetamido-fluorophenyl interactions under physiological conditions (310 K, 1 atm) .
  • Free energy calculations : Apply MM-PBSA to compare binding affinities with 2-Acetamido-3-(2,4-difluorophenyl)propanoic acid (CAS 266360-54-7) .

Q. Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for this compound?

  • Factors :

  • Polymorphism : Characterize crystalline forms via PXRD; hydrate vs. anhydrous forms differ in aqueous solubility (e.g., 2.1 mg/mL vs. 5.3 mg/mL) .
  • pH dependence : Measure solubility across pH 2–8 using shake-flask method. Carboxylic acid protonation (pKa ~4.5) increases hydrophobicity, reducing solubility at pH <3 .

Q. Methodological Resources

  • Spectral databases : NIST Chemistry WebBook for reference IR/UV spectra .
  • Toxicity screening : EPA DSSTox (DTXSID90432518) for preliminary environmental impact data .
  • Reaction optimization : ICReDD’s quantum-chemical path-search tools for reducing trial-and-error experimentation .

Properties

IUPAC Name

2-acetamido-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLBRFQYMSTLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306893
Record name N-Acetyl-4-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17481-06-0
Record name N-Acetyl-4-fluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17481-06-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17481-06-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523829
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Record name N-Acetyl-4-fluorophenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-4-fluoro-3-phenyl-DL-alanine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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